2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde
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Overview
Description
2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 2-chloro-6-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps. One common route includes:
Chlorination: The addition of a chlorine atom to the benzene ring, which can be achieved using chlorine gas or other chlorinating agents.
Formation of Benzyl Ether: The reaction of the chlorinated nitrobenzene with benzyl alcohol under basic conditions to form the benzyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products
Oxidation: 2-[(2-Chloro-6-nitrobenzyl)oxy]benzoic acid.
Reduction: 2-[(2-Chloro-6-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde depends on its specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 2-[(2-Chloro-6-nitrobenzyl)oxy]benzaldehyde is unique due to the presence of both a nitro and a chloro substituent on the benzyl group. This combination of functional groups can impart distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10ClNO4 |
---|---|
Molecular Weight |
291.68 g/mol |
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H10ClNO4/c15-12-5-3-6-13(16(18)19)11(12)9-20-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |
InChI Key |
SFYUFXJICGMVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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